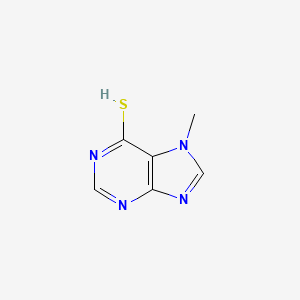

7-methylpurine-6-thiol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-methylpurine-6-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4S/c1-10-3-9-5-4(10)6(11)8-2-7-5/h2-3H,1H3,(H,7,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBGNWVFKAYFTRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C(=NC=N2)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=NC2=C1C(=NC=N2)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 7 Methylpurine 6 Thiol

Established Synthetic Routes to 7-Methylpurine-6-thiol

The synthesis of this compound is rooted in the broader history of purine (B94841) chemistry, with methods evolving from classical procedures to more refined techniques.

Historical Preparative Procedures

The foundational approaches to synthesizing purine scaffolds often involved multi-step processes starting from pyrimidine (B1678525) or imidazole (B134444) precursors. An early, notable synthesis of 7-methyladenine, a closely related compound, was developed by Fischer, starting from 2,6-dichloro-7-methylpurine (B182706). clockss.org A common and direct historical method for preparing thiopurines involves the conversion of a corresponding purine with a leaving group, such as a halogen, at the C6 position. For instance, the synthesis of this compound can be achieved from 6-chloropurine (B14466) through a two-step route that first introduces the methyl group at the N7 position, followed by thionation. clockss.org This general strategy mirrors the landmark synthesis of the clinically important drug 6-mercaptopurine (B1684380), which involved the replacement of the 6-hydroxyl group of hypoxanthine (B114508) with a thiol group. nih.gov These early methods, while effective, often required harsh reaction conditions.

Evolution of Purine Thiol Synthesis

The synthesis of purine thiols has significantly evolved, driven by the need for greater efficiency, milder conditions, and broader substrate scope. rsc.orgresearchgate.net While historical methods laid the groundwork, contemporary organic synthesis offers a more diverse toolkit. Modern approaches often focus on the direct thionation of purine derivatives. For example, 2-substituted 6-chloropurines can be converted to their corresponding 6-purinethiones. researchgate.net The reaction of 6-chloro- or 2-amino-6-chloropurine (B14584) derivatives with thiourea (B124793) is a well-established method to yield the corresponding purine-6-thiol compounds. grafiati.com The development of new reagents and catalytic systems continues to refine these processes, allowing for the synthesis of complex purine analogues under more controlled conditions. rsc.org

Strategies for Functionalization and Analogue Synthesis

This compound serves as a versatile scaffold for the synthesis of a wide array of derivatives. The reactivity of the thiol group and the purine ring system allows for extensive chemical modification.

Introduction of Sulfur-Containing Moieties

The thiol group at the C6 position is highly reactive and serves as a prime site for functionalization. nih.gov A primary strategy is S-alkylation to form thioethers, a reaction that proceeds readily. nih.gov For example, 2-substituted 7-methyl-6-purinethiones react with hydrochlorides of dialkylaminoalkyl chlorides in the presence of a base to produce 2-substituted 6-(dialkylaminoalkylthio)-7-methylpurines in very good yields. clockss.org This S-dialkylaminoalkylation has been effectively used to create a library of thiopurine derivatives. researchgate.netclockss.org Furthermore, the thiol group can be derivatized to form other sulfur-containing functionalities, such as thioesters and sulfonamides, expanding the chemical diversity of the resulting analogues. nih.gov

The table below summarizes the synthesis of various 6-(dialkylaminoalkylthio)-7-methylpurines from their corresponding 6-purinethione precursors.

| Starting Material (1) | Reagent | Product (2) | Yield (%) | M.P. (°C) |

| 1a (2-chloro-7-methyl-6-purinethione) | Diethylaminoethyl chloride HCl | 2a (2-Chloro-6-(2-diethylaminoethylthio)-7-methylpurine) | 95% | 158-159 |

| 1a | Dimethylaminopropyl chloride HCl | 2b (2-Chloro-6-(3-dimethylaminopropylthio)-7-methylpurine) | 94% | 165-166 |

| 1b (2-methoxy-7-methyl-6-purinethione) | Diethylaminoethyl chloride HCl | 2c (6-(2-Diethylaminoethylthio)-2-methoxy-7-methylpurine) | 77.5% | 149-150 |

| 1b | Dimethylaminopropyl chloride HCl | 2d (6-(3-Dimethylaminopropylthio)-2-methoxy-7-methylpurine) | 85.5% | 179-180 |

| Data sourced from a 2012 study on thiopurine synthesis. clockss.org |

Ring System Modifications in Purine Scaffolds

Beyond functionalization at the thiol group, modifications to the purine ring system itself offer another avenue for creating novel analogues. This can involve the synthesis of fused-ring systems, such as tricyclic purine derivatives. mdpi.com While many of these syntheses start with other purine precursors, the principles can be applied to scaffolds related to this compound. Such modifications can significantly alter the molecule's shape and electronic properties. mdpi.com The substitution pattern of the purine ring is a key determinant of biological activity, and introducing substituents at various positions is a common strategy to enhance target binding and selectivity. imtm.cz

Synthesis of 2,6-Disubstituted 7-Methylpurines

A significant area of research involves the synthesis of 7-methylpurines with substitutions at both the C2 and C6 positions. nih.govcuni.cz These disubstituted analogues are often synthesized from precursors like 7-methylpurine-2,6-dithione or 2-substituted 7-methyl-6-purinethiones. For instance, 7-methylpurine-2,6-dithione can be reacted with propargyl bromide in the presence of potassium tert-butoxide to yield 2,6-di(prop-2-ynylthio)-7-methylpurine. nih.gov This product can be further transformed via a Mannich reaction to introduce aminobutynylthio groups. nih.govnih.gov This approach allows for the creation of diverse molecules with two distinct sulfur-containing moieties attached to the purine core. nih.gov

The following table details a specific synthesis of a 2,6-disubstituted 7-methylpurine.

| Starting Material | Reagents | Product | Yield |

| 7-methylpurine-2,6-dithione | 1. Potassium tert-butoxide, DMF 2. Propargyl bromide, Toluene | 2,6-di(prop-2-ynylthio)-7-methylpurine | Not specified |

| Data sourced from a 2016 study on multisubstituted purines. nih.gov |

Synthesis of 2,6,8-Trisubstituted 7-Methylpurines

The synthesis of 2,6,8-trisubstituted 7-methylpurines involves multi-step chemical transformations, often starting from readily available di-substituted purine scaffolds. A common strategy is to introduce substituents sequentially at the C2, C6, and C8 positions of the 7-methylpurine core.

A key starting material for these syntheses is 2,6-dichloro-7-methylpurine. nih.gov This precursor allows for selective modification at different positions. For instance, the synthesis of 2-chloro-6,8-dibromo-7-methylpurine can be achieved by treating 2,6-dichloro-7-methylpurine with bromine in a mixture of carbon tetrachloride and nitrobenzene. nih.gov This dibromo intermediate serves as a versatile platform for introducing further diversity.

The bromine atoms at C6 and C8 can be subsequently displaced to introduce sulfur-containing functional groups. For example, refluxing the 6,8-dibromo derivative with sodium hydrosulfide (B80085) in ethanol (B145695) leads to the formation of 2-chloro-7-methylpurine-6,8-dithione. nih.gov This dithione compound is a crucial intermediate for creating various S-substituted derivatives.

Further derivatization can be accomplished through alkylation. The dithione can be alkylated using reagents like propargyl bromide in dimethylformamide (DMF) to yield compounds such as 2-chloro-6,8-di(prop-2-ynylthio)-7-methylpurine. nih.gov These propynylthio groups can be further modified, for example, through a Mannich reaction to introduce aminobutynylthio chains. nih.gov Such reactions demonstrate the capacity to build complex, multi-substituted purine structures. nih.govresearchgate.net The synthesis of these derivatives is often pursued to explore their potential in various biological assays. nih.gov For example, compounds like 2-chloro-6,8-dipropynylthio-7-methylpurine have been synthesized and evaluated for their anticancer activities. nih.gov

Solid-phase synthesis approaches have also been developed for creating libraries of 2,6,8-trisubstituted purines. researchgate.net These methods often start with a polymer-bound 2,6-dichloropurine, which is then subjected to sequential bromination at C8 and nucleophilic substitution reactions at C2 and C6, utilizing transition metal catalysis to introduce a wide range of substituents. researchgate.net

Table 1: Synthesis of 2,6,8-Trisubstituted 7-Methylpurine Derivatives

| Starting Material | Reagents/Conditions | Intermediate/Product | Reference |

| 2,6-Dichloro-7-methylpurine | Bromine, Carbon Tetrachloride, Nitrobenzene, Reflux | 2-Chloro-6,8-dibromo-7-methylpurine | nih.gov |

| 2-Chloro-6,8-dibromo-7-methylpurine | Sodium Hydrosulfide, Ethanol, Reflux | 2-Chloro-7-methylpurine-6,8-dithione | nih.gov |

| 2-Chloro-7-methylpurine-6,8-dithione | Propargyl Bromide, DMF | 2-Chloro-6,8-di(prop-2-ynylthio)-7-methylpurine | nih.gov |

| Purinethiones | Propargyl Bromide | Propynylthio derivatives | nih.gov |

| Propynylthio derivatives | Mannich Reaction (e.g., with pyrrolidine, piperidine) | Aminobutynylthio derivatives | nih.gov |

Nucleosidation and Phosphorylation Approaches for Thiopurine Analogues

The conversion of thiopurine bases into their corresponding nucleosides and nucleotides is critical for their biological activity and is achieved through various chemical and enzymatic methods. Nucleosidation involves the attachment of a sugar moiety (like ribose) to the purine base, while phosphorylation introduces phosphate (B84403) groups to the sugar.

One approach to synthesizing thiopurine analogues involves the thionation of pre-formed nucleosides. For instance, guanosine (B1672433) analogues can be first modified to create tricyclic structures, which are then subjected to a thionation reaction to produce the final tricyclic thiopurine nucleoside analogues. mdpi.com

Enzymatic approaches are widely employed for both nucleoside synthesis and phosphorylation. Purine Nucleoside Phosphorylase (PNP) is a key enzyme in this context. nih.govthermofisher.com It catalyzes the reversible phosphorolysis of purine nucleosides, breaking them down into the purine base and ribose-1-phosphate (B8699412). nih.gov This reversible reaction can be harnessed for the synthesis of novel nucleosides.

A prominent example involves 7-methyl-6-thioguanosine (B160171), a synthetic substrate for PNP. nih.govbiosearchtech.com In the presence of inorganic phosphate, PNP catalyzes the phosphorolysis of 7-methyl-6-thioguanosine to 7-methyl-6-thioguanine and ribose-1-phosphate. biosearchtech.com This reaction is the basis for sensitive assays used to measure inorganic phosphate concentrations. thermofisher.comnih.gov Conversely, the enzyme can catalyze the reaction in the synthetic direction, coupling a modified purine base with a sugar phosphate to form a nucleoside.

However, not all modified purine nucleosides are substrates for these enzymes. Studies on C8-substituted guanosine derivatives, such as 8-bromoguanosine (B14676) (8BrGuo), have shown that they are not substrates for salvage by PNP. aai.org The base that would be formed from phosphorolysis, 8-bromoguanine, is biologically inactive and not processed by other enzymes in the salvage pathway like hypoxanthine-guanine phosphoribosyl-transferase. aai.org Furthermore, experiments with nucleosides where the 3' and/or 5' hydroxyl groups are blocked suggest that biological activity can be achieved without the need for phosphorylation. aai.org This indicates that the unmetabolized nucleoside itself can be the active species. aai.org

Direct enzymatic phosphorylation of the nucleoside is another key step. However, research suggests this is not always a prerequisite for the activity of certain analogues. aai.org For example, inhibiting enzymes that directly phosphorylate purines, like deoxycytidine kinase, does not selectively block the stimulatory effects of 8BrGuo. aai.org

Table 2: Key Compounds in Nucleosidation and Phosphorylation of Thiopurine Analogues

| Compound | Role/Reaction | Enzyme Involved | Reference |

| Guanosine | Starting material for tricyclic thiopurine nucleoside analogues | N/A (Chemical Synthesis) | mdpi.com |

| 7-Methyl-6-thioguanosine | Synthetic substrate for phosphorolysis | Purine Nucleoside Phosphorylase (PNP) | nih.govbiosearchtech.com |

| 2-Amino-6-mercapto-7-methylpurine riboside | Substrate for phosphorolysis in phosphate assays | Purine Nucleoside Phosphorylase (PNP) | thermofisher.comnih.gov |

| 8-Bromoguanosine (8BrGuo) | Not a substrate for phosphorolysis | Purine Nucleoside Phosphorylase (PNP) | aai.org |

| 8-Bromoguanine | Putative product of 8BrGuo phosphorolysis; biologically inactive | Hypoxanthine-guanine phosphoribosyl-transferase | aai.org |

Biochemical Mechanisms and Cellular Interactions of 7 Methylpurine 6 Thiol and Its Analogues

Interference with Purine (B94841) Metabolism Pathways

Thiopurines, including 7-methylpurine-6-thiol and its structural relatives, exert their cellular effects primarily by interfering with the intricate pathways of purine metabolism. As analogues of natural purine bases, they are recognized by enzymes involved in nucleotide synthesis and regulation, leading to significant disruption of these vital processes. Their mechanism involves a multi-faceted approach, including the inhibition of the de novo synthesis pathway, which builds purines from simple precursors, and the modulation of key enzymes that control the flow of intermediates through this pathway.

The de novo synthesis of purine nucleotides is a fundamental cellular process that provides the necessary building blocks for DNA and RNA. frontiersin.org This pathway is tightly regulated to meet the cell's demands. frontiersin.org Thiopurine analogues interrupt this process after being metabolized into their ribonucleotide forms.

Specifically, metabolites such as methylated 6-thio-inosine ribonucleotides are known to inhibit de novo purine synthesis. knmp.nl For instance, the analogue 6-methylpurine (B14201) is converted within the cell to 6-methylpurine ribonucleotide. nih.govfrenoy.eu This metabolite then acts as a fraudulent nucleotide, causing pseudofeedback inhibition of the pathway. nih.govfrenoy.eu This inhibitory action is a key component of the anti-proliferative properties of thiopurines. knmp.nl Another intermediary metabolite, 6-thioinosine monophosphate (6-TIMP), can be converted to methyl-thioinosine monophosphate (MeTIMP), which also acts as a potent inhibitor of de novo purine synthesis. researchgate.net

Inosine (B1671953) monophosphate (IMP) is the first fully formed purine nucleotide to emerge from the de novo pathway and serves as a critical branch-point intermediate for the synthesis of adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). The metabolism of thiopurines is intimately linked with that of IMP.

The thiopurine drug 6-mercaptopurine (B1684380) (6-MP) is converted intracellularly into its ribonucleotide form, 6-thioinosine monophosphate (TIMP), also known as thioinosinic acid. knmp.nlpharmgkb.orgnih.govnih.gov TIMP is a direct analogue of IMP and can be further metabolized by enzymes that normally act on IMP. For example, the enzyme inosine monophosphate dehydrogenase (IMPDH), which catalyzes the conversion of IMP to xanthosine (B1684192) monophosphate (XMP) en route to GMP, can also process TIMP. researchgate.netucl.ac.uk This interaction can lead to a depletion of the natural purine nucleotide pool and the production of fraudulent thiopurine-containing nucleotides.

Table 1: Key Enzymes in Purine Metabolism and Thiopurine Interaction

| Enzyme | Natural Substrate | Thiopurine Analogue/Metabolite | Effect of Interaction |

| Phosphoribosylpyrophosphate Amidotransferase (PPAT) | PRPP, Glutamine | 6-Methylpurine Ribonucleotide | Pseudofeedback inhibition, blocking the first committed step of de novo synthesis. nih.govfrenoy.eu |

| Inosine Monophosphate Dehydrogenase (IMPDH) | IMP | 6-Thioinosine Monophosphate (TIMP) | Competitive inhibition and/or conversion to thioxanthosine monophosphate. researchgate.netucl.ac.uk |

| Thiopurine Methyltransferase (TPMT) | 6-Mercaptopurine | 6-Methylmercaptopurine (B131649) | S-methylation, a major catabolic pathway influencing metabolite levels. knmp.nlwikipedia.org |

| Xanthine (B1682287) Oxidase (XOR) | Hypoxanthine (B114508), Xanthine | 6-Mercaptopurine | Oxidation to the inactive metabolite 6-thiouric acid. knmp.nl |

Glutamine phosphoribosylpyrophosphate (PRPP) amidotransferase (PPAT), also known as amidophosphoribosyltransferase, catalyzes the first committed and rate-limiting step in de novo purine biosynthesis. nih.govpeoi.net This enzyme transfers an amino group from glutamine to PRPP, forming 5-phosphoribosylamine. peoi.net Its activity is naturally regulated by feedback inhibition from the end-products of the pathway, primarily AMP and GMP, which act synergistically. peoi.netnih.gov

Thiopurine analogues exploit this regulatory mechanism. As previously mentioned, 6-methylpurine is converted to 6-methylpurine ribonucleotide, which mimics the natural purine nucleotide inhibitors. nih.govfrenoy.eu This metabolite is believed to exert pseudofeedback inhibition on PPAT, effectively shutting down the entire de novo synthesis pipeline at its origin. nih.govfrenoy.eu This inhibition prevents the synthesis of IMP and all subsequent purine nucleotides, starving the cell of essential components for nucleic acid synthesis and cellular energy.

Intracellular Biotransformation and Metabolism

Thiopurine S-methyltransferase (TPMT) is a key cytosolic enzyme that plays a central role in the catabolism of thiopurine drugs. wikipedia.orgjpedres.org It catalyzes the S-methylation of compounds like 6-mercaptopurine and 6-thioguanine (B1684491), transferring a methyl group from S-adenosyl-L-methionine to the sulfur atom of the thiopurine. knmp.nlwikipedia.org This reaction converts them into their respective methylated metabolites, such as 6-methylmercaptopurine (6-MMP). arkansasbluecross.com

This methylation is a critical inactivation step. By methylating thiopurines, TPMT shunts them away from the anabolic pathways that would convert them into cytotoxic thioguanine nucleotides (TGNs). knmp.nlarkansasbluecross.com The activity of the TPMT enzyme can vary significantly among individuals due to genetic polymorphisms, which in turn influences the balance between active and inactive metabolites. jpedres.orgmedlineplus.gov

While methylation by TPMT is a major inactivation pathway, another significant route involves the oxidative desulfuration of thiopurines. The primary enzyme responsible for this process is xanthine oxidase (XOR), a molybdenum hydroxylase that also plays a role in the metabolism of natural purines. knmp.nlresearchgate.net

Xanthine oxidase catalyzes the oxidation of 6-mercaptopurine to 6-thiouric acid, an inactive metabolite that is then excreted. knmp.nlpharmgkb.org This reaction represents a major catabolic pathway that limits the bioavailability of 6-mercaptopurine for conversion into its active nucleotide forms. knmp.nl This oxidative pathway effectively removes the therapeutic and cytotoxic potential of the thiopurine by modifying the crucial thiol group.

Characterization of Metabolite Formation

The metabolic pathways of thiopurines, such as 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG), are complex and involve multiple enzymatic steps to form active cytotoxic metabolites. nih.gov While specific studies detailing the complete metabolic cascade of this compound are not as extensively documented as its more common analogues, the existing knowledge on thiopurine metabolism provides a framework for understanding its likely fate within the cell.

Thiopurines are prodrugs that require intracellular activation. nih.gov For instance, 6-MP is converted to thioinosine monophosphate (TIMP) by hypoxanthine-guanine phosphoribosyltransferase (HPRT). nih.gov TIMP can then be converted to thioguanosine monophosphate (TGMP). nih.gov These monophosphates are further phosphorylated to their di- and triphosphate forms, which are the active cytotoxic agents. nih.gov A competing pathway involves the S-methylation of thiopurines by thiopurine S-methyltransferase (TPMT), leading to metabolites like methylmercaptopurine (MMP). oaepublish.com This methylation can also occur on the intermediate thionucleotides, producing methylated nucleotides with their own cytotoxic potential. oaepublish.com

The table below summarizes key enzymes and metabolites involved in the metabolism of related thiopurines, which may be relevant to this compound.

| Enzyme | Substrate(s) | Product(s) | Metabolic Role |

| Hypoxanthine-guanine phosphoribosyltransferase (HPRT) | 6-Mercaptopurine, 6-Thioguanine | Thioinosine monophosphate (TIMP), Thioguanosine monophosphate (TGMP) | Activation of thiopurines |

| Thiopurine S-methyltransferase (TPMT) | 6-Mercaptopurine, 6-Thioguanine, Thionucleotides | Methylmercaptopurine (MMP), Methylated thionucleotides | Inactivation and formation of cytotoxic methylated metabolites |

| Inositol monophosphate dehydrogenase (IMPDH) | Thioinosine monophosphate (TIMP) | Thioxanthosine monophosphate | Intermediate step in converting TIMP to TGMP |

| Guanosine monophosphate synthetase (GMPS) | Thioxanthosine monophosphate | Thioguanosine monophosphate (TGMP) | Final step in converting TIMP to TGMP |

| Xanthine oxidase (XO) | 6-Thioguanine | Thiouric acid | Inactivation pathway |

Cellular Uptake Mechanisms of Thiol-Containing Compounds

The entry of thiol-containing molecules into cells is a critical step for their biological activity and can occur through various mechanisms.

Thiol-mediated uptake (TMU) is a process that facilitates the entry of molecules into cells through the interaction between thiol groups on the molecule and those present on the cell surface. chemistryviews.orgresearchgate.net This mechanism relies on the dynamic covalent exchange between thiols and disulfides. nih.govnih.gov The cell surface contains numerous thiol groups associated with transmembrane proteins and other components, which can react with incoming thiol-containing compounds. researchgate.net This interaction can enhance the cellular association and subsequent internalization of various molecules, including peptides, nanoparticles, and drugs. researchgate.net The process often involves a thiol-disulfide exchange, where the incoming molecule forms a temporary disulfide bond with a cell surface protein, facilitating its transport across the membrane. chemistryviews.org Once inside the cell, the disulfide bond is typically reduced, releasing the molecule into the cytoplasm. chemistryviews.org

The cellular uptake of thiol-containing compounds is significantly influenced by electrostatic and dynamic covalent interactions. Cationic cell-penetrating peptides, rich in basic amino acids like arginine and lysine, utilize electrostatic interactions to bind to negatively charged components of the cell membrane, such as glycosaminoglycans. mdpi.com This initial binding is often a prerequisite for subsequent internalization.

Dynamic covalent chemistry, particularly thiol-disulfide exchange, is a key feature of thiol-mediated uptake. nih.govacs.org This process is reversible and allows for the formation and breaking of covalent bonds under physiological conditions. The interaction of a thiol-containing molecule with cell surface thiols can initiate a cascade of exchange reactions, leading to the molecule's translocation across the plasma membrane. nih.gov This can occur through direct entry or be coupled with other uptake pathways. nih.govacs.org The efficiency of this process can be influenced by the reactivity of the thiol group and the presence of other functional groups on the molecule that can modulate these interactions. chemistryviews.org

While some thiol-containing molecules can directly penetrate the cell membrane, many are internalized via endocytic pathways. chinesechemsoc.org Endocytosis is a process where the cell engulfs extracellular material by invaginating its membrane to form a vesicle. dovepress.com The major endocytic pathways include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. dovepress.com

The involvement of endocytosis in the uptake of thiolated molecules can be complex. In some cases, thiol-mediated interactions with the cell surface may trigger an endocytic event. acs.org For other larger entities like nanoparticles, endocytosis is the predominant route of entry. nih.gov However, a significant challenge with endocytosis is that the internalized cargo often becomes trapped in endosomes and subsequently degraded in lysosomes. chinesechemsoc.org Some thiolated systems have been designed to facilitate endosomal escape, which is crucial for the cytosolic delivery of therapeutic agents. nih.gov Interestingly, some studies suggest that certain thiol-mediated uptake mechanisms can bypass conventional endocytosis altogether, leading to direct cytosolic delivery. chinesechemsoc.orgmdpi.com The specific pathway utilized can depend on the properties of the thiolated molecule and the cell type. dovepress.com

Biochemical Responses and Cellular Perturbations Induced by Thiopurines

Once inside the cell and metabolized to their active forms, thiopurines can induce a range of biochemical responses and cellular perturbations, primarily by interfering with nucleic acid metabolism.

A primary mechanism of action for thiopurines is the inhibition of DNA and RNA synthesis. funaab.edu.ng This is achieved through several interconnected pathways. The active metabolites, such as thioguanine nucleotides (TGNs), are structurally similar to endogenous purine nucleotides and can be incorporated into both DNA and RNA. nih.govpharmgkb.org

The incorporation of thiodeoxyguanosine triphosphate (TdGTP) into DNA inhibits the function of enzymes involved in DNA replication and repair, leading to DNA damage, including single-strand breaks and DNA-protein cross-links. nih.govpharmgkb.org Similarly, the incorporation of thioguanosine triphosphate (TGTP) into RNA can disrupt RNA function and processing. pharmgkb.org

Furthermore, methylated thiopurine metabolites, such as methyl-thioinosine monophosphate (me-t-IMP), can potently inhibit de novo purine synthesis. nih.gov This leads to a depletion of the intracellular pool of purine nucleotides, which are essential building blocks for both DNA and RNA. nih.gov The resulting imbalance in nucleotide levels can halt cell growth and ultimately trigger cell death. nih.gov Studies have also shown that S6-methylthioguanine (S6mG), a metabolite of thiopurines, can have inhibitory and mutagenic effects during transcription. nih.gov

The table below outlines the key effects of thiopurine metabolites on nucleic acid synthesis.

| Metabolite | Effect | Consequence |

| Thiodeoxyguanosine triphosphate (TdGTP) | Incorporation into DNA | Inhibition of DNA replication and repair, DNA damage |

| Thioguanosine triphosphate (TGTP) | Incorporation into RNA | Disruption of RNA function and processing |

| Methyl-thioinosine monophosphate (me-t-IMP) | Inhibition of de novo purine synthesis | Depletion of purine nucleotide pools, inhibition of DNA and RNA synthesis |

| S6-methylthioguanine (S6mG) | Incorporation into DNA | Transcriptional inhibition and mutagenesis |

Impact on Thiol/Disulfide Homeostasis

Thiol/disulfide homeostasis is a critical cellular process that maintains the balance between thiol groups (-SH) and disulfide bonds (-S-S-). This equilibrium is essential for numerous biological functions, including antioxidant defense, regulation of protein function, and cell signaling. nih.govmdpi.com The disruption of this balance, often leading to a state of oxidative stress, has been implicated in the pathology of various diseases. nih.govcpn.or.kr The primary regulators of this state include low-molecular-weight thiols, such as glutathione (B108866) (GSH), and thiol groups within proteins. nih.govscivisionpub.com

As an organosulfur compound featuring a sulfhydryl group, this compound has the potential to interact with and influence the cellular thiol/disulfide balance. wikipedia.org Thiols are chemically reactive and susceptible to oxidation, which can lead to the formation of disulfide bonds. nih.govwikipedia.org The introduction of an exogenous thiol-containing compound can perturb the endogenous thiol pool, affecting key redox couples like the glutathione/glutathione disulfide (GSH/GSSG) ratio. nih.gov This ratio is a principal indicator of the cellular redox environment. nih.gov

Research on related purine analogues suggests that such compounds can influence cellular redox signaling pathways involving glutathione. researchgate.net The interaction of thiol-containing molecules with the cellular environment can lead to a state of reductive or oxidative stress. For instance, an excess of reducing equivalents can paradoxically trigger mitochondrial oxidation and cytotoxicity. nih.gov Conversely, the depletion of cellular thiols is a hallmark of oxidative stress. nih.gov When cells are subjected to oxidative conditions, thiol groups are among the first antioxidants to be consumed in the detoxification process. turkjgastroenterol.org

The impact of a compound on thiol/disulfide homeostasis is typically assessed by measuring several key parameters. These include native thiol (free -SH groups), total thiol (sum of free and disulfide-bonded thiols), and disulfide (-S-S-) levels. A shift in these parameters indicates a disturbance in the redox state. For example, in many conditions associated with oxidative stress, a decrease in native and total thiol levels is observed, accompanied by a corresponding increase in disulfide levels. cpn.or.krarchivesofmedicalscience.com

Table 1: Illustrative Parameters of Thiol/Disulfide Homeostasis in Response to Oxidative Stress

This table provides a generalized representation of how thiol/disulfide parameters may change in a biological system under oxidative stress, a condition that can be induced by reactive compounds.

| Parameter | Control Group (Typical Value) | Oxidative Stress Group (Typical Change) | Unit | Significance |

| Native Thiol (NT) | 350 | ↓ 280 | µmol/L | Represents free, reduced thiol groups available for antioxidant activity. cpn.or.kr |

| Total Thiol (TT) | 400 | ↓ 350 | µmol/L | Indicates the total pool of thiols, both reduced and oxidized. cpn.or.kr |

| Disulfide (SS) | 25 | ↑ 35 | µmol/L | Formed upon oxidation of thiol groups; higher levels indicate a shift to an oxidative state. archivesofmedicalscience.com |

| Disulfide/Native Thiol Ratio | 7.1 | ↑ 12.5 | % | A sensitive indicator of the oxidative shift in the thiol-disulfide balance. europeanreview.org |

| Disulfide/Total Thiol Ratio | 6.3 | ↑ 10.0 | % | Reflects the proportion of the total thiol pool that is in the oxidized state. europeanreview.org |

| Native Thiol/Total Thiol Ratio | 87.5 | ↓ 80.0 | % | Shows the proportion of thiols in the reduced, active antioxidant state. europeanreview.org |

Note: The values presented in this table are illustrative and intended to demonstrate the typical direction of change in these biomarkers during oxidative stress. Actual values can vary significantly based on the biological system and specific experimental conditions.

The interaction of this compound with the cellular thiol network could potentially alter these parameters. As a thiol-containing molecule, it could participate in redox cycling, potentially leading to the consumption of endogenous antioxidants like glutathione. researchgate.net The sustained depletion of glutathione can impair the cell's ability to counteract oxidative damage, thereby shifting the thiol/disulfide homeostasis towards an oxidized state. semanticscholar.org This alteration in the redox environment can, in turn, affect the function of numerous proteins whose activity is regulated by the redox state of their cysteine residues. researchgate.netnih.gov

Molecular Modeling and Structure Activity Relationship Sar Studies

Computational Approaches to Ligand-Target Interactions

Computational methods are instrumental in modern drug discovery, providing insights into how a molecule like 7-methylpurine-6-thiol might interact with biological targets. These approaches can predict binding affinities, elucidate conformational dynamics, and guide the synthesis of more potent and selective analogs.

Molecular Docking for Binding Site Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, typically a protein. researchgate.netsemanticscholar.org This method is crucial in structure-based drug design for identifying potential binding sites and predicting the binding affinity of a ligand. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding pocket and then using a scoring function to rank them. nih.gov

While specific molecular docking studies focusing solely on this compound are not extensively documented in publicly available literature, the methodology is widely applied to purine (B94841) analogs. For instance, docking studies on related purine derivatives have been used to identify inhibitors for enzymes like aspartate semialdehyde dehydrogenase and to understand their binding modes. nih.gov A typical docking protocol for this compound would involve preparing a 3D structure of the compound and docking it into the active site of a relevant biological target, such as an enzyme involved in purine metabolism or a protein kinase. The results would provide hypothetical binding poses, highlighting key interactions like hydrogen bonds, hydrophobic interactions, and pi-stacking that contribute to the binding affinity. This information is invaluable for predicting which proteins this compound might interact with and for designing derivatives with improved binding characteristics.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules over time, providing a deeper understanding of their conformational flexibility. mun.camdpi.com This computational method simulates the motion of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe how a molecule like this compound behaves in a simulated biological environment, such as in water or a lipid bilayer. mun.ca

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. fabad.org.trnih.gov QSAR models are mathematical equations that correlate physicochemical properties or structural features of molecules, known as molecular descriptors, with their observed biological activities, such as inhibitory concentrations (IC50) or binding affinities. fabad.org.trnih.gov

For a series of this compound derivatives, a QSAR study would involve calculating a wide range of descriptors, including electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties. These descriptors would then be correlated with the measured biological activity of the compounds using statistical methods like multiple linear regression or machine learning algorithms. nih.govgrafiati.com The resulting QSAR model can be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing the synthesis of the most promising candidates. fabad.org.tr While a dedicated QSAR study for this compound is not prominent in the literature, QSAR analyses have been successfully applied to various purine derivatives to guide the development of new therapeutic agents. grafiati.com

Structure-Activity Relationship (SAR) Elucidation

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. By systematically modifying the structure of this compound and evaluating the biological effects of these changes, key features responsible for its activity can be identified.

Identification of Key Pharmacophoric Features

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological target. nih.gov These features include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positively or negatively charged groups. nih.gov For this compound, the key pharmacophoric features can be inferred from its structure and the known interactions of similar purine analogs.

The purine ring itself serves as a crucial scaffold. The thiol group at the C6 position is a key feature, capable of acting as a hydrogen bond donor and acceptor, and can also be involved in metal coordination or covalent bond formation. The nitrogen atoms within the purine ring can also act as hydrogen bond acceptors. The methyl group at the N7 position introduces a hydrophobic element and can influence the electronic properties and steric profile of the molecule. The identification of these pharmacophoric features is essential for designing new molecules that can interact with the same biological target. nih.gov

Table 1: Potential Pharmacophoric Features of this compound

| Feature | Description | Potential Role in Binding |

| Purine Scaffold | Bicyclic aromatic system | Provides the core structure for interaction, potential for π-stacking. |

| C6-Thiol Group | -SH group | Hydrogen bond donor/acceptor, potential for covalent bonding or metal chelation. |

| Ring Nitrogens | N1, N3, N9 | Hydrogen bond acceptors. |

| N7-Methyl Group | -CH3 group | Hydrophobic interaction, steric influence on conformation. |

Influence of Substituent Effects on Biological Activity

The biological activity of this compound can be significantly altered by introducing different substituents at various positions on the purine ring. SAR studies on related purine derivatives have provided valuable insights into these effects. nih.govresearchgate.netresearchgate.net

For example, modifications at the C2 and C6 positions of the purine ring have been extensively explored. The introduction of different groups at the C6-thiol position can modulate the compound's activity. For instance, alkylation or arylation of the thiol group can affect its lipophilicity and steric bulk, which in turn can influence its interaction with a target protein. nih.gov Studies on 6-mercaptopurine (B1684380) derivatives have shown that the nature of the substituent on the sulfur atom is critical for their biological activity. researchgate.net

Similarly, substituents at the C2 position can also have a profound impact. Introducing electron-donating or electron-withdrawing groups at this position can alter the electronic distribution of the purine ring, affecting its binding properties. For instance, in a series of 2-substituted 7-methylpurines, the nature of the substituent at C2 was shown to influence their antitumor activity. nih.gov

The methyl group at the N7 position is another important determinant of activity. Its presence distinguishes the compound from the more common N9-substituted purines and can lead to altered selectivity for biological targets. nih.gov

Table 2: Influence of Substituents on the Biological Activity of 7-methylpurine Derivatives (Illustrative Examples from Literature on Related Compounds)

| Position of Substitution | Type of Substituent | General Effect on Biological Activity (based on related purine analogs) | Reference |

| C6-thio | Alkyl chains | Can increase lipophilicity and alter binding affinity. | nih.gov |

| C6-thio | Benzyl group | Can introduce aromatic interactions and enhance activity. | nih.gov |

| C2 | Chloro group | Can serve as a leaving group for further functionalization and influence electronic properties. | nih.gov |

| C2 | Amino group | Can act as a hydrogen bond donor and alter target specificity. | dntb.gov.ua |

| N9 | Various substituents | Often leads to a different class of active compounds compared to N7-substitution. | researchgate.net |

Design Principles for Enhanced Selectivity and Potency

Research into the SAR of purine analogs has revealed that even subtle structural changes can lead to significant shifts in biological activity and target specificity. acs.org The core strategy involves modifying the parent compound to create analogs with a more favorable balance of efficacy and selectivity, thereby minimizing off-target effects.

Substitutions at the C2 and C6 Positions:

A primary focus for enhancing the potency of 7-methylpurine derivatives has been the modification of the C2 and C6 positions. Studies have shown that introducing specific substituents at these sites can dramatically increase cytotoxic activity against cancer cell lines. For instance, a series of new thiopurines derived from 2-substituted 7-methylpurine-6-thiones demonstrated that the nature of the group at both C2 and C6 is critical for anticancer potency. researchgate.net

One of the most effective derivatives identified in these studies was 2-Chloro-7-methyl-6-pyrrolidinobutynylthiopurine . researchgate.net This compound exhibited activity comparable to the established anticancer drug cisplatin (B142131) against glioblastoma (SNB-19) and melanoma (C-32) cell lines. researchgate.net This highlights a key design principle: the combination of a halogen (chloro) at the C2 position and a bulky, functionalized thioether (pyrrolidinobutynylthio) at the C6 position is a powerful strategy for boosting potency. In contrast, derivatives with sulfenamide (B3320178) and sulfonamide groups were found to be only weakly active, indicating that not all sulfur-containing moieties at C6 confer high potency. researchgate.net

The following table summarizes the activity of key 7-methylpurine derivatives, illustrating the impact of substitutions on anticancer efficacy.

| Compound Name | Substitution at C2 | Substitution at C6 | Target Cell Line | Potency (EC50 in µg/ml) |

| 2-Chloro-7-methyl-6-pyrrolidinobutynylthiopurine | -Cl | -S-(CH₂)₂-C≡C-CH₂-N(CH₂)₄ | SBN-19 | 5.00 |

| 2-Chloro-7-methyl-6-pyrrolidinobutynylthiopurine | -Cl | -S-(CH₂)₂-C≡C-CH₂-N(CH₂)₄ | C-32 | 7.58 |

| Cisplatin (Reference) | N/A | N/A | SBN-19 | 5.00 |

| Cisplatin (Reference) | N/A | N/A | C-32 | 7.58 |

| Data sourced from a study on new thiopurines with anticancer activity. researchgate.net |

Influence of N9-Methylation on Selectivity:

While potency is a critical parameter, achieving selectivity for a specific biological target is equally important for developing effective therapeutics. For purine derivatives, the substitution pattern on the imidazole (B134444) nitrogen (N7 vs. N9) is a known determinant of receptor interaction and selectivity. General SAR studies on purine analogs have shown that methylation at the N9 position can influence the potency-selectivity profile. mdpi.com For example, in a series of 2-aryl-6-morpholinopurine derivatives, the 9-methylpurine (B1201685) compounds were generally found to be less potent but more selective adenosine (B11128) receptor antagonists compared to their 9H-purine (unsubstituted) counterparts. mdpi.com This suggests a design principle where N-alkylation can be used to fine-tune receptor selectivity, potentially at the expense of some binding affinity. This trade-off is a common consideration in drug design, where enhanced selectivity can lead to a better safety profile by reducing interactions with unintended targets.

General Principles for Modulating Activity:

Broader SAR studies on heterocyclic compounds provide general principles that are applicable to the design of this compound analogs. The introduction of specific functional groups is a well-established method for modulating biological activity. nih.gov For instance, the strategic placement of methoxy (B1213986) groups has been shown to enhance the cytotoxicity of certain anticancer compounds. nih.gov Similarly, the addition of fluoro groups can increase antimetastatic effects. nih.gov These principles suggest that exploring a diverse range of functional groups at accessible positions on the 7-methylpurine scaffold could yield derivatives with novel or improved activities.

Strategic Substitution at C2 and C6: Co-substitution with groups like halogens at C2 and functionalized thioethers at C6 can significantly enhance potency. researchgate.net

Modulation of the N-Substitution Pattern: Altering substituents on the purine nitrogens can modulate the balance between potency and selectivity. mdpi.com

Functional Group Exploration: Systematically introducing a variety of functional groups known to influence biological activity can lead to the discovery of improved compounds. nih.gov

These principles, derived from empirical SAR studies, provide a rational framework for the future design and optimization of this compound derivatives as potential therapeutic agents.

Enzymatic Studies and Biochemical Assay Applications of 7 Methylpurine 6 Thiol Derivatives

Application in Purine (B94841) Nucleoside Phosphorylase (PNP) Assays

Purine Nucleoside Phosphorylase (PNP) is a key enzyme in the purine salvage pathway, catalyzing the reversible phosphorolysis of purine nucleosides to the corresponding purine base and ribose-1-phosphate (B8699412). Derivatives of 7-methylpurine-6-thiol have been instrumental in the development of sensitive and continuous assays for PNP activity.

Utilization as a Chromogenic Substrate

A significant application of this compound derivatives is found in the form of 7-methyl-6-thioguanosine (B160171) (MESG). nist.govbiosearchtech.commedchemexpress.com MESG serves as a chromogenic substrate for Purine Nucleoside Phosphorylase (PNP). nist.govbiosearchtech.commedchemexpress.com The enzymatic reaction involves the cleavage of the glycosidic bond of MESG by PNP in the presence of inorganic phosphate (B84403) (Pi). nist.govbiosearchtech.commedchemexpress.com This reaction yields ribose-1-phosphate and 7-methyl-6-thioguanine. caymanchem.com

The utility of MESG in this assay lies in the distinct spectral properties of the substrate and the product. MESG itself exhibits a maximal absorbance at a wavelength of approximately 330 nm. sigmaaldrich.com Upon phosphorolysis, the product, 7-methyl-6-thioguanine, has a different absorption maximum, around 355-360 nm. caymanchem.com This shift in the absorbance spectrum allows for the continuous monitoring of the enzymatic reaction by spectrophotometry, providing a real-time measurement of PNP activity. caymanchem.com

Methodologies for Inorganic Phosphate Quantification

The PNP-catalyzed reaction with MESG as a substrate is also a highly sensitive method for the quantification of inorganic phosphate. caymanchem.comnih.gov In this setup, PNP and MESG are present in excess, making the concentration of inorganic phosphate the rate-limiting factor of the reaction. The rate of formation of 7-methyl-6-thioguanine, and thus the rate of change in absorbance at 360 nm, is directly proportional to the amount of inorganic phosphate in the sample. This continuous spectrophotometric assay provides a rapid and sensitive means to measure phosphate levels and is particularly useful for studying the kinetics of phosphate release in various biological systems. caymanchem.comnih.gov

Beyond the MESG-based assay, other methodologies for inorganic phosphate quantification are also employed in biochemical assays. A widely used traditional method is the molybdenum blue assay. This colorimetric method involves the reaction of inorganic phosphate with a molybdate (B1676688) salt in an acidic solution to form a phosphomolybdate complex. Subsequent reduction of this complex, often with agents like ascorbic acid, produces a stable blue-colored compound, molybdenum blue, whose absorbance can be measured spectrophotometrically to determine the phosphate concentration.

Another approach involves enzyme-coupled assays. For instance, inorganic phosphate can be enzymatically converted into a component of a reaction that ultimately leads to a measurable change, such as the oxidation or reduction of a nucleotide cofactor like NAD(P)H. These coupled enzyme systems can offer high sensitivity and specificity for phosphate determination in complex biological samples.

Enzyme Inhibition Kinetics and Mechanism Characterization

The study of how molecules inhibit enzymes is fundamental to drug discovery and understanding biological regulation. Thiol-containing purine analogs can act as enzyme inhibitors, and characterizing their interaction with target enzymes provides valuable insights into their mechanism of action.

Determination of Inhibitory Constants (Ki)

For example, in studies of Purine Nucleoside Phosphorylase (PNP), the inhibitory properties of related compounds have been investigated. The product of the phosphorolysis of a related substrate, N(7)-methylguanosine, is 7-methylguanine (B141273). This product acts as a competitive inhibitor of E. coli PNP with a determined Ki value of 8 ± 2 µM. nih.gov In another context, 7-methylguanine has been identified as a competitive inhibitor of poly (ADP-ribose) polymerase-1 (PARP-1), with a Ki of 61 μM. medchemexpress.com

The determination of Ki typically involves measuring the enzyme's reaction rate at various substrate and inhibitor concentrations. The data are then fitted to kinetic models, such as the Michaelis-Menten equation, to determine the type of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the Ki value.

Table 1: Inhibitory Constants (Ki) of Related Purine Analogs

| Inhibitor | Enzyme | Ki Value | Type of Inhibition |

|---|---|---|---|

| 7-Methylguanine | E. coli Purine Nucleoside Phosphorylase | 8 ± 2 µM | Competitive |

This table presents Ki values for a related purine analog, 7-methylguanine, to illustrate the principles of inhibitory constant determination.

Kinetic Modeling of Enzyme-Inhibitor Interactions

Kinetic modeling is a powerful tool used to understand the detailed mechanism of enzyme-inhibitor interactions. By developing mathematical models that describe the rates of association and dissociation of the enzyme, substrate, and inhibitor, researchers can gain insights into the dynamics of the inhibitory process.

These models can range from simple representations of competitive, non-competitive, and uncompetitive inhibition to more complex models that account for factors such as slow-binding inhibition, allosteric effects, or the formation of multiple enzyme-inhibitor complexes. The development and validation of these models rely on detailed kinetic experiments where the reaction progress is monitored over time under various conditions.

While specific kinetic models for the interaction of this compound with enzymes are not extensively documented, the general principles of kinetic modeling would be applicable. Such studies would involve measuring the enzyme kinetics and then using computational methods to fit the data to different mechanistic models, ultimately identifying the model that best describes the observed experimental behavior.

Biochemical Pathways Modulated by Thiol Compounds

Thiol-containing purine analogs, such as this compound, are part of a broader class of compounds known as thiopurines. These compounds are recognized for their significant impact on various biochemical pathways, primarily those involved in purine metabolism and nucleic acid synthesis.

Thiopurines, including the well-known drugs 6-mercaptopurine (B1684380) (6-MP) and 6-thioguanine (B1684491) (6-TG), function as antimetabolites. scite.ai They are structurally similar to endogenous purine bases and can therefore be recognized and processed by the same enzymatic machinery. The metabolic activation of these compounds is crucial for their biological activity.

The key pathway for the activation of thiopurines is the purine salvage pathway. The enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) converts 6-mercaptopurine and 6-thioguanine into their respective ribonucleotide forms: 6-thioinosine monophosphate (TIMP) and 6-thioguanosine (B559654) monophosphate (TGMP). scite.ai These thiopurine nucleotides are the primary active metabolites.

Once formed, these metabolites can exert their effects through several mechanisms:

Inhibition of de novo purine synthesis: TIMP can be methylated to form methylthioinosine monophosphate (meTIMP), which is a potent inhibitor of glutamine-5-phosphoribosyl-1-pyrophosphate amidotransferase, the rate-limiting enzyme in the de novo purine synthesis pathway. researchgate.netnih.gov This inhibition leads to a depletion of the cellular pools of purine nucleotides necessary for DNA and RNA synthesis.

Incorporation into nucleic acids: TGMP can be further phosphorylated to the di- and triphosphate forms (TGDP and TGTP). 6-thioguanosine triphosphate (TGTP) can be incorporated into RNA. Furthermore, through the action of ribonucleotide reductase, thioguanine nucleotides can be converted to their deoxyribonucleotide counterparts (dTGTP), which are then incorporated into DNA. nih.govnih.govoup.com The presence of these thiopurine analogs within the nucleic acid structure can disrupt replication and transcription, leading to strand breaks and apoptosis. nih.govnih.govoup.comresearchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 7-methyl-6-thioguanosine (MESG) |

| 7-methyl-6-thioguanine |

| Ribose-1-phosphate |

| Inorganic phosphate (Pi) |

| Molybdenum blue |

| Ascorbic acid |

| NAD(P)H |

| 7-methylguanine |

| 6-mercaptopurine (6-MP) |

| 6-thioguanine (6-TG) |

| 6-thioinosine monophosphate (TIMP) |

| 6-thioguanosine monophosphate (TGMP) |

| Methylthioinosine monophosphate (meTIMP) |

| 6-thioguanosine diphosphate (B83284) (TGDP) |

| 6-thioguanosine triphosphate (TGTP) |

| Deoxy-6-thioguanosine triphosphate (dTGTP) |

Exploration of Enzyme-Mediated Thiol-Disulfide Exchange

Thiol-disulfide exchange is a critical biochemical reaction involved in numerous cellular processes, including protein folding, redox signaling, and enzyme catalysis. This reaction involves the nucleophilic attack of a thiolate anion on a disulfide bond, leading to the formation of a new disulfide bond and the release of a new thiol. While direct studies detailing the enzyme-mediated thiol-disulfide exchange specifically with this compound are not extensively documented in prominent research, the principles of this reaction provide a framework for its potential interactions.

Enzymes that catalyze thiol-disulfide exchange, such as protein disulfide isomerases (PDIs) and thioredoxins, play a crucial role in maintaining cellular redox homeostasis. nih.gov The catalytic mechanism of these enzymes often involves a cysteine residue in their active site that initiates the thiol-disulfide exchange. nih.gov It is plausible that this compound, as a small molecule thiol, could act as a substrate or an inhibitor for these enzymes. The interaction would likely depend on the accessibility of the thiol group and the steric and electronic compatibility of the purine ring with the enzyme's active site.

The general mechanism of enzyme-mediated thiol-disulfide exchange can be summarized in the following steps:

Nucleophilic Attack: A deprotonated cysteine residue (thiolate) in the enzyme's active site attacks a disulfide bond of a substrate protein.

Formation of a Mixed Disulfide: A covalent intermediate is formed, which is a mixed disulfide between the enzyme and the substrate.

Resolution of the Intermediate: A second thiol, either from another cysteine residue on the enzyme or from a small molecule thiol like glutathione (B108866), attacks the mixed disulfide, regenerating the enzyme's active site and resulting in a new disulfide bond on the substrate or a mixed disulfide with the small molecule thiol.

The potential for this compound to participate in such reactions is an area for further investigation. Its purine structure could offer specificity for nucleotide-binding sites in certain enzymes, potentially modulating their activity through thiol-disulfide exchange.

Investigations of Oxidoreductase Interactions

Oxidoreductases are a class of enzymes that catalyze the transfer of electrons from one molecule (the reductant) to another (the oxidant). Many oxidoreductases, particularly those involved in redox signaling, have active sites containing cysteine residues that undergo reversible oxidation and reduction. The thiol group of this compound makes it a candidate for interaction with these enzymes.

While specific studies on the interaction of this compound with oxidoreductases are not widely reported, its chemical properties suggest several potential modes of interaction. It could serve as a substrate, donating or accepting electrons, or act as a modulator of enzyme activity. For instance, it could potentially interact with enzymes of the thioredoxin superfamily, which are key players in cellular redox regulation.

A notable application of a derivative of this compound is in a continuous spectrophotometric assay for phosphate release during nucleotide hydrolysis. This assay utilizes 2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG), a derivative of this compound, in conjunction with the enzyme purine nucleoside phosphorylase (PNP). nih.gov In the presence of inorganic phosphate (Pi), PNP catalyzes the phosphorolysis of MESG to yield ribose-1-phosphate and 2-amino-6-mercapto-7-methylpurine. nih.gov This reaction results in a significant change in absorbance, allowing for the continuous monitoring of phosphate production. nih.gov

This enzyme-linked assay has been successfully employed to study the kinetics of ATP and GTP hydrolysis by proteins like actin and tubulin. nih.gov The key components and steps of this assay are outlined below:

| Component | Role in the Assay |

| 2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG) | The substrate for purine nucleoside phosphorylase. |

| Purine Nucleoside Phosphorylase (PNP) | The coupling enzyme that catalyzes the phosphorolysis of MESG in the presence of phosphate. |

| Inorganic Phosphate (Pi) | The product of nucleotide hydrolysis that is being measured. |

| Spectrophotometer | Used to measure the change in absorbance as MESG is converted to its products. |

The data obtained from these assays provide valuable insights into the dynamics of cytoskeletal proteins and the role of nucleotide hydrolysis in their function. nih.gov For example, this method has been used to determine the rate of Pi release following GTP hydrolysis during microtubule assembly. nih.gov

Preclinical Research Trajectories and Innovations in Purine 6 Thiol Research

Rational Design of Next-Generation Thiopurine Antimetabolites

The rational design of novel thiopurine analogs is a cornerstone of efforts to enhance therapeutic efficacy and mitigate adverse effects associated with classical thiopurine drugs like 6-mercaptopurine (B1684380) (6-MP). The design of derivatives such as 7-methylpurine-6-thiol is predicated on structure-activity relationships that aim to modulate the compound's interaction with key metabolic enzymes and cellular targets.

One of the primary goals in designing next-generation thiopurines is to create compounds with improved metabolic profiles. The methylation at the N7 position of the purine (B94841) ring in this compound can influence its susceptibility to enzymatic degradation and conversion into active or inactive metabolites. For instance, the design of analogs often considers the activity of thiopurine S-methyltransferase (TPMT), an enzyme pivotal in the metabolism of thiopurines. By altering the structure, researchers aim to control the rate of methylation, potentially leading to a more predictable and favorable balance between therapeutic efficacy and toxicity. researchgate.netwikipedia.org

Development of Chemical Probes for Cellular Pathway Interrogation

Chemical probes are indispensable tools for dissecting complex cellular pathways and identifying the molecular targets of bioactive compounds. This compound and its derivatives have potential as scaffolds for the development of such probes, enabling researchers to investigate their mechanism of action at a molecular level.

A notable application in this area is the development of radiolabeled analogs for use in positron emission tomography (PET) imaging. For instance, the synthesis of 6-bromo-7-[11C]methylpurine, a derivative of 7-methylpurine, has been developed to assess the activity of the multidrug resistance-associated protein 1 (MRP1). researchgate.net MRP1 is an efflux pump that can contribute to drug resistance by actively transporting therapeutic agents out of cells. By using [11C]-labeled probes, researchers can non-invasively visualize and quantify the activity of such transporters in vivo, providing valuable insights into mechanisms of drug resistance.

The development of fluorescent probes is another promising avenue. By conjugating a fluorophore to the this compound backbone, it is possible to create molecules that can be visualized within cells using fluorescence microscopy. These probes can be used to study the subcellular localization of the compound, its interaction with specific proteins, and its effect on cellular processes in real-time. The design of such probes requires careful consideration of the linker and fluorophore to ensure that the biological activity of the parent compound is retained.

Strategies for Mitigating Biochemical Resistance Mechanisms in Preclinical Models

Drug resistance remains a significant hurdle in the clinical use of thiopurine antimetabolites. Preclinical models are crucial for understanding the biochemical mechanisms that underpin resistance and for developing strategies to overcome them. While specific studies on resistance to this compound are limited, the extensive research on 6-mercaptopurine provides a framework for potential resistance mechanisms and mitigation strategies.

One of the primary mechanisms of thiopurine resistance is altered drug metabolism. Variations in the activity of enzymes like thiopurine S-methyltransferase (TPMT) can lead to the preferential formation of inactive metabolites, reducing the concentration of the active thioguanine nucleotides (TGNs). nih.govnih.gov Strategies to mitigate this include the co-administration of TPMT inhibitors, although this approach requires careful dose adjustments to avoid toxicity.

Another key resistance mechanism involves the cellular transport of thiopurines. The upregulation of efflux transporters, such as those from the ATP-binding cassette (ABC) family, can decrease the intracellular accumulation of the drug. nih.govresearchgate.net Conversely, the downregulation of influx transporters can also limit the drug's entry into the cell. Preclinical research is exploring the use of transporter inhibitors to counteract this form of resistance. Furthermore, developing analogs that are not substrates for these transporters is a key focus of rational drug design.

Finally, alterations in downstream cellular pathways, such as the mismatch repair pathway which is involved in sensing DNA damage induced by thiopurines, can also contribute to resistance. nih.gov Preclinical studies are investigating combination therapies that target these pathways to re-sensitize resistant cells to thiopurine treatment.

Integration of Omics Data with Compound Mechanism of Action Studies

The advent of high-throughput "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, has revolutionized the study of drug mechanisms of action. Integrating these large-scale datasets can provide a comprehensive understanding of the cellular response to a compound like this compound.

Metabolomic profiling can identify changes in the cellular metabolome following treatment with this compound. This can reveal which metabolic pathways are perturbed by the compound, providing clues about its mechanism of action and potential off-target effects. For example, analyzing the levels of purine and pyrimidine (B1678525) metabolites can directly assess the impact on nucleotide biosynthesis. nih.govnih.gov

Proteomic analyses can identify changes in the expression levels of proteins in response to drug treatment. This can help to pinpoint the molecular targets of the compound and the downstream signaling pathways that are affected. For instance, proteomic studies could reveal alterations in the expression of proteins involved in apoptosis, cell cycle control, or DNA repair, providing a deeper understanding of the drug's cytotoxic or immunomodulatory effects.

Transcriptomic studies , by analyzing changes in gene expression, can provide a broad overview of the cellular response to this compound. This can help to identify gene networks that are modulated by the compound and may reveal novel mechanisms of action or resistance. When integrated with proteomic and metabolomic data, a more complete and systems-level picture of the drug's effects can be constructed, facilitating the identification of biomarkers for drug response and the development of more effective therapeutic strategies. nih.gov

While specific omics studies on this compound are not yet widely available, the application of these technologies to other thiopurines has demonstrated their power in elucidating complex biological responses and holds great promise for future research into this and other next-generation antimetabolites.

Q & A

Q. How can advanced spectroscopic techniques resolve ambiguities in the tautomeric forms of this compound?

- Methodology : Employ dynamic NMR or Raman spectroscopy to monitor tautomeric equilibria in solution. Compare results with density functional theory (DFT) calculations to assign spectral peaks. Use deuterated solvents to eliminate proton exchange artifacts .

Methodological Best Practices

- Data Sharing : Deposit raw spectral data, crystallographic files, and assay results in public repositories (e.g., Zenodo) with digital object identifiers (DOIs) for transparency .

- Statistical Rigor : Apply non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions and report effect sizes with confidence intervals .

- Peer Review : Pre-submit manuscripts to preprint servers for community feedback, addressing reviewer critiques on methodological clarity and data interpretation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.